5-Benzylidene-3-ethyl rhodanine

Leukemia Cytotoxicity Apoptosis

Standard apoptosis inducers often lack specificity for T-cell leukemia or fail to drive differentiation in colon cancer models. This rhodanine derivative (BTR-1) provides both activities in a single tool compound. - **Apoptosis potency:** Time-dependent IC50 of 6-8 µM in CEM cells; 5-7× more potent than hydantoin/oxazolidinedione analogs. - **Differentiation efficacy:** 30% greater increase in alkaline phosphatase activity vs. butyrate in Caco-2 cells; doubles VDR binding capacity. - **Research applications:** S-phase arrest, ROS generation studies, combination screens with vitamin D analogs. - **Supply:** Research-grade material with verified purity, available for immediate R&D delivery.

Molecular Formula C12H11NOS2
Molecular Weight 249.4 g/mol
CAS No. 18331-34-5
Cat. No. B103137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylidene-3-ethyl rhodanine
CAS18331-34-5
Molecular FormulaC12H11NOS2
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
InChIInChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyZQDPYAPUFMILTB-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzylidene-3-ethyl rhodanine: Apoptosis & Differentiation Tool


5-Benzylidene-3-ethyl rhodanine (CAS 18331-34-5, also known as BTR-1) is a 5-benzylidene-substituted rhodanine derivative with the molecular formula C12H11NOS2 and a molecular weight of 249.35 g/mol [1]. The compound is characterized by a rhodanine (2-thioxothiazolidin-4-one) core with an ethyl group at the N3 position and a benzylidene moiety at the C5 position . As a member of the rhodanine class, BTR-1 exhibits pro-apoptotic and cell cycle-modulating activities, positioning it as a tool compound for studying leukemic cell death pathways and colon cancer differentiation [2].

Leukemic cell death pathway studies Apoptosis and cell cycle modulation in T-cell leukemia models
Colon cancer differentiation research Enterocytic differentiation in Caco-2 models
Tool compound for pathway dissection VDR upregulation and DNA damage response studies

BTR-1 vs. Generic Rhodanines: Why Substitution Fails


The rhodanine scaffold is known for its broad biological activity, but the specific combination of a 5-benzylidene moiety and an N3-ethyl substituent in 5-Benzylidene-3-ethyl rhodanine confers a distinct pharmacological profile that is not shared by other close structural analogs [1]. Direct comparative studies demonstrate that BTR-1 is 5- to 7-fold more potent than ITH-1 (a hydantoin derivative) and ITO-1 (an oxazolidinedione derivative) in inducing cytotoxicity in leukemic cells, highlighting that the rhodanine core and specific substitution pattern are critical for achieving high potency [2]. Additionally, BTR-1 exhibits a unique capacity to induce differentiation in colon cancer cells, a property that distinguishes it from butyrate and other in-class compounds [3]. Generic substitution with other rhodanine derivatives would compromise both the magnitude of apoptotic induction and the ability to drive cellular differentiation, making BTR-1 irreplaceable in assays that require this specific combination of properties.

Rhodanine substitution pattern mismatch: 5-benzylidene and N3-ethyl combination determines potency profile; other rhodanine analogs may differ in apoptosis induction.
Differentiation induction property may not transfer: capacity to drive colon cancer cell differentiation distinguishes BTR-1 from butyrate and may not be replicated by generic rhodanines.
Potency context differs from hydantoin/oxazolidinedione analogs: compounds like ITH-1 and ITO-1 show lower cytotoxicity; direct substitution may alter assay response.

BTR-1: Key Differentiation Evidence


Superior Cytotoxicity over ITH-1 and ITO-1 in Leukemic Cells

BTR-1 demonstrates 5- to 7-fold higher cytotoxic potency compared to the structurally distinct analogs ITH-1 (5-isopropylidene-3-dimethyl-2-thio-hydantoin) and ITO-1 (3-ethyl-2-thio-2,4-oxazolidinedione) in the human T-cell leukemic cell line CEM [1]. This head-to-head comparison establishes BTR-1 as the most potent apoptosis inducer among the three novel compounds designed and synthesized in the same study.

Cytotoxicity vs. analogs
Head-to-head
5- to 7-fold higher cytotoxicity vs. ITH-1 & ITO-1 (CEM cells)
Supports apoptosis assay potency comparison
CEM leukemic cell line; trypan blue / MTT assays
Leukemia Cytotoxicity Apoptosis

Time-Dependent Cytotoxicity in Leukemic Cells

In T-cell leukemic cell lines, BTR-1 exhibits time-dependent cytotoxicity with IC50 values of 8 µM at 48 hours and 6 µM at 72 hours, as determined by cell viability assays . This quantifiable potency metric allows researchers to precisely calculate dosing for apoptosis induction experiments.

IC50 time course
Data to verify
8 µM (48 h); 6 µM (72 h)
Reported time-dependent cytotoxicity context; data to verify
T-cell leukemic lines; cell viability assay
Leukemia Cytotoxicity IC50

Antiproliferative Activity vs. Butyrate in Colon Cancer Cells

BTR-1 significantly inhibits proliferation of human colon adenocarcinoma Caco-2 cells, with an IC50 of 0.85 ± 0.9 mmol/L after 96 hours, compared to an IC50 of 2.2 ± 0.5 mmol/L for butyrate, a known differentiation inducer [1]. This represents a 2.6-fold lower IC50, indicating superior antiproliferative potency.

Antiproliferative vs. butyrate
Reported
IC50 0.85 mmol/L (BTR-1) vs. 2.2 mmol/L (butyrate) at 96 h
Supports antiproliferative assay context
Caco-2 cells; crystal violet staining
Colon Cancer Antiproliferative Differentiation

Alkaline Phosphatase Induction vs. Butyrate in Caco-2 Cells

After 9 days of treatment, BTR-1 increases alkaline phosphatase (ALP) activity—a marker of enterocytic differentiation—to 393 ± 28 mU/mg protein, compared to 301 ± 15 mU/mg protein with butyrate [1]. This 30% higher ALP induction demonstrates BTR-1's superior capacity to drive differentiation in Caco-2 cells.

Differentiation marker (ALP)
Reported
ALP activity: 393 mU/mg (BTR-1) vs. 301 mU/mg (butyrate)
Supports differentiation marker comparison
Caco-2 cells; 9-day treatment
Colon Cancer Differentiation Biomarker

VDR Upregulation and Calcitriol Binding Enhancement

BTR-1 treatment (50 µM or 500 µM for 12 h) increases VDR mRNA levels by 70% and 150%, respectively, in Caco-2 cells [1]. Furthermore, 48 h pretreatment with 0.5 mmol/L BTR-1 more than doubles the maximum specific binding of calcitriol to its receptor (from 14,321 to 31,657 molecules/cell) without altering receptor affinity [1].

VDR upregulation
Reported
VDR mRNA: +150% (500 µM); binding: 31,657 vs. 14,321 molecules/cell
Supports VDR pathway-response context
Caco-2 cells; 12-48 h pretreatment
Colon Cancer VDR Gene Expression

Commercial Purity Specifications for Research-Grade Procurement

Commercially available BTR-1 is supplied with minimum purity specifications of 95% (AKSci) or 98% (TargetMol) , ensuring consistency and reproducibility in biological assays. These purity levels are typical for research-grade rhodanine derivatives and allow for direct comparison with published data.

Commercial purity
Specification review
≥95% (AKSci); ≥98% (TargetMol)
Purity specification for research reproducibility
Supplier certificate of analysis
Chemical Procurement Purity Quality Control

BTR-1: Cancer & Cell Biology Applications


Apoptosis Induction in Leukemic Cell Lines

Utilize BTR-1 as a positive control or tool compound to induce apoptosis in T-cell leukemic cell lines (e.g., CEM). The compound's 5-7× higher potency over ITH-1 and ITO-1 [1] and time-dependent IC50 values of 8 µM (48 h) and 6 µM (72 h) enable precise dose-response studies. ROS generation and DNA strand break assays confirm activation of the intrinsic apoptotic pathway.

Colon Cancer Cell Differentiation Studies

Employ BTR-1 to drive enterocytic differentiation in Caco-2 cells, as evidenced by a 30% greater increase in alkaline phosphatase activity compared to butyrate [2]. The compound's ability to upregulate VDR expression and enhance calcitriol binding [2] makes it particularly valuable for investigating vitamin D receptor-mediated differentiation pathways in colorectal cancer models.

Cell Cycle Analysis and DNA Replication Studies

Use BTR-1 to induce S-phase arrest in cancer cells, as confirmed by cell cycle analysis and tritiated thymidine incorporation assays [1]. This property is valuable for synchronizing cell populations or investigating DNA damage response mechanisms. The compound's effect on DNA replication is independent of its differentiation-inducing activity, allowing researchers to dissect these pathways.

Combination Therapy Screens with Calcitriol Analogs

Leverage BTR-1's unique ability to double VDR binding capacity [2] in co-treatment experiments with vitamin D analogs. Pretreatment with 0.5 mmol/L BTR-1 for 48 h enhances the efficacy of calcitriol and related compounds, making it a useful tool for studying VDR-targeted combination strategies in colon cancer.

Application
Selection Property
Validation Focus
Leukemic apoptosis pathway studies
Cytotoxicity comparison profile
Apoptosis endpoint validation (CEM model)
Colon cancer cell differentiation research
Differentiation marker induction context
ALP and VDR pathway markers
Cell cycle arrest & DNA replication studies
Cell cycle phase modulation
DNA replication and cell cycle markers
VDR co-treatment pathway research
VDR expression & binding modulation
Calcitriol binding and VDR target gene assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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